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Compound of Interest

Compound Name: lodine Green

Cat. No.: B1242079

For Researchers, Scientists, and Drug Development Professionals

Introduction

lodine Green is a basic dye belonging to the triphenylmethane family, closely related to Methyl
Green. Historically, it has been utilized in histology for the demonstration of chromatin and
amyloid. Its application in modern histology is less common, with Methyl Green often being
used as a substitute. However, lodine Green can still be a valuable tool for specific
applications, particularly for staining cell nuclei green and for the metachromatic staining of
amyloid, which appears red.

These application notes provide a detailed protocol for the staining of fresh frozen tissue
sections with lodine Green. Due to the limited availability of contemporary, validated protocols
specifically for lodine Green, the following procedure has been adapted from established
protocols for Methyl Green, given their close chemical and staining properties. This protocol is
intended to serve as a robust starting point for researchers to optimize for their specific tissues
of interest.

Principle of Staining

lodine Green is a cationic (basic) dye that binds to anionic (acidic) tissue components. Its
primary application is the staining of chromatin, where it electrostatically interacts with the
phosphate groups of DNA, imparting a green color to the cell nuclei. In the case of amyloid
deposits, lodine Green can exhibit metachromasia, a phenomenon where the dye stains the
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tissue component a different color from the dye solution itself. This results in the amyloid
appearing reddish-purple against a green background, aiding in its identification.

Data Presentation

The following table summarizes the key quantitative parameters of the staining protocol. These
values may require optimization depending on the tissue type and specific experimental
conditions.
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Parameter

Value

Notes

Reagent Concentrations

lodine Green Stock Solution

1% (w/v) in distilled water

Purification with chloroform to
remove crystal violet is
recommended for optimal

results.

Working Staining Solution

0.5% (v/v) lodine Green in

Acetate Buffer

The final concentration can be
adjusted to achieve desired

staining intensity.

Acetate Buffer

0.1 M, pH 4.2

Critical for maintaining the
optimal pH for selective

staining.

Incubation Times

Fixation (Acetone)

10 minutes at -20°C

Pre-chilled acetone is essential
to prevent tissue morphology

changes.

Staining

5 - 10 minutes at room

temperature

Staining time should be
monitored microscopically to

avoid over-staining.

Differentiation (optional)

1-2 minutes in 1% Acetic Acid

Used to increase contrast by
removing excess stain from the

background.

Dehydration

95% Ethanol

30 seconds

Brief steps to minimize

destaining.

100% Ethanol

1 minute (2 changes)

Ensures complete removal of

water before clearing.

Xylene

2 minutes (2 changes)

Essential for making the tissue

transparent for microscopy.

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Experimental Protocols
Materials and Reagents

o Fresh frozen tissue blocks

¢ Cryostat

o Microscope slides (positively charged)
e Coplin jars or staining dishes

» lodine Green powder (C.l. 42556)
« Distilled water

e Chloroform

e Sodium acetate trihydrate

» Glacial acetic acid

e Acetone (pre-chilled to -20°C)

o Ethanol (95% and 100%)

o Xylene or xylene substitute

e Resinous mounting medium

Coverslips

Preparation of Staining Solutions

1. 1% lodine Green Stock Solution (Purified)

e Dissolve 1 g of lodine Green powder in 100 ml of distilled water.

e In a separating funnel, add the 100 ml of lodine Green solution and 50 ml of chloroform.
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Shake vigorously for 1-2 minutes. Allow the layers to separate. The chloroform layer (bottom)
will be colored violet due to the extraction of contaminating crystal violet.

Drain and discard the chloroform layer.

Repeat the chloroform extraction until the chloroform layer is colorless or very pale.

The remaining aqueous lodine Green solution is the purified stock solution. Store in a tightly
sealed bottle at 4°C.

. 0.1 M Acetate Buffer (pH 4.2)

Solution A (0.1 M Sodium Acetate): Dissolve 13.61 g of sodium acetate trihydrate in 1 liter of
distilled water.

Solution B (0.1 M Acetic Acid): Add 5.7 ml of glacial acetic acid to 1 liter of distilled water.

To prepare the buffer, mix approximately 14 ml of Solution A with 86 ml of Solution B. Adjust
the pH to 4.2 using a pH meter by adding small volumes of Solution A or B as needed.

. 0.5% lodine Green Working Solution

Mix 5 ml of the 1% purified lodine Green stock solution with 5 ml of 0.1 M Acetate Buffer (pH
4.2).

This working solution should be prepared fresh before each use.

Staining Procedure for Fresh Frozen Tissue Sections

Sectioning: Cut fresh frozen tissue blocks into 5-10 pm thick sections using a cryostat at the
optimal cutting temperature for the specific tissue. Mount the sections onto positively
charged microscope slides.

Drying: Air dry the sections at room temperature for 30-60 minutes.

Fixation: Fix the sections in pre-chilled acetone (-20°C) for 10 minutes.

Hydration: Air dry for 2-5 minutes and then rinse gently in distilled water.
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e Staining: Immerse the slides in the 0.5% lodine Green working solution for 5-10 minutes at
room temperature.

» Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

 Differentiation (Optional): For enhanced contrast, dip the slides in 1% acetic acid for 1-2
minutes, checking microscopically until the desired differentiation is achieved (nuclei should
be green and the background pale or colorless).

e Washing: Wash thoroughly in running tap water for 2-3 minutes to remove the acid.
e Dehydration:

o Dip slides briefly in 95% ethanol (30 seconds).

o Immerse in 100% ethanol for 1 minute.

o Repeat with a fresh change of 100% ethanol for 1 minute.
e Clearing:

o Immerse in xylene (or a xylene substitute) for 2 minutes.

o Repeat with a fresh change of xylene for 2 minutes.

e Mounting: Apply a drop of resinous mounting medium to the tissue section and cover with a
coverslip, avoiding air bubbles.

» Microscopy: Examine the stained sections under a bright-field microscope.

Expected Results

e Chromatin/Nuclei: Green
o Amyloid: Red to reddish-purple (metachromatic)

o Cytoplasm: Pale green or unstained
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Caption: Experimental workflow for lodine Green staining of fresh frozen tissue sections.
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Caption: Simplified diagram of the lodine Green staining mechanism.

¢ To cite this document: BenchChem. [Application Notes and Protocol: Staining of Fresh
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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